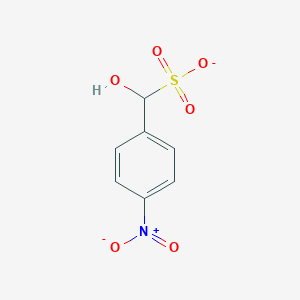![molecular formula C37H42N2O8 B273811 Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate, commonly known as ETP-469, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用机制
The exact mechanism of action of ETP-469 is not fully understood. However, studies have shown that ETP-469 can bind to and stabilize the conformation of a specific protein called Hsp90, which is involved in the folding and stabilization of various client proteins. By stabilizing Hsp90, ETP-469 can enhance the activity of various client proteins, including those involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
ETP-469 has been shown to have various biochemical and physiological effects. Studies have shown that ETP-469 can increase the expression of various neuroprotective proteins, including BDNF and GDNF, which are involved in neuronal survival and growth. Additionally, ETP-469 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and neurodegeneration.
实验室实验的优点和局限性
ETP-469 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Additionally, ETP-469 has been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of ETP-469 in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, ETP-469 has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
未来方向
There are several future directions for research on ETP-469. One area of research is to further understand the mechanism of action of ETP-469 and its interactions with client proteins. Additionally, further studies are needed to determine the safety and efficacy of ETP-469 in humans, which could lead to the development of new therapies for various disease conditions.
Another area of research is to explore the potential of ETP-469 as a research tool for studying the role of Hsp90 and client proteins in various disease conditions. Finally, there is a need for the development of more potent and selective analogs of ETP-469, which could enhance its therapeutic potential and reduce any potential side effects.
Conclusion:
ETP-469 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been extensively studied for its potential applications in neurodegenerative diseases, anti-inflammatory and anti-cancer therapies. Although there are still limitations associated with the use of ETP-469 in lab experiments, further research could lead to the development of new therapies for various disease conditions.
合成方法
ETP-469 is synthesized through a multi-step process that involves the reaction of a series of chemical reagents under specific conditions. The synthesis starts with the reaction of 4-butoxybenzaldehyde with 2,6-dimethylaniline to form a Schiff base, which is then reduced to yield the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is subsequently subjected to a series of cyclization and oxidation reactions to yield the final product.
科学研究应用
ETP-469 has been extensively studied for its potential therapeutic properties in various disease conditions. One of the most promising applications of ETP-469 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ETP-469 has neuroprotective properties and can prevent the formation of toxic protein aggregates that are responsible for neuronal damage in these diseases.
ETP-469 has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that ETP-469 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ETP-469 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
分子式 |
C37H42N2O8 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
ethyl 4,10-bis(4-butoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H42N2O8/c1-6-9-19-46-24-15-11-22(12-16-24)38-32(40)27-26-21(4)29(36(44)45-8-3)37(5,30(27)34(38)42)31-28(26)33(41)39(35(31)43)23-13-17-25(18-14-23)47-20-10-7-2/h11-18,26-28,30-31H,6-10,19-20H2,1-5H3 |
InChI 键 |
CCUJUXMAMRIMBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)





![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)
![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)